molecular formula C6H4BrF3S B572131 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene CAS No. 1249101-79-8

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Cat. No.: B572131
CAS No.: 1249101-79-8
M. Wt: 245.057
InChI Key: YWMFCECTXQCCPY-UHFFFAOYSA-N
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Description

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is an organofluorine compound that features a thiophene ring substituted with a bromo-trifluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene typically involves the bromination of 2-(2,2,2-trifluoroethyl)thiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene involves its interaction with various molecular targets. The bromo-trifluoroethyl group can participate in electrophilic and nucleophilic reactions, while the thiophene ring can engage in π-π interactions and other aromatic interactions. These properties make it a versatile compound in chemical reactions and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is unique due to its combination of a thiophene ring and a bromo-trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and organic synthesis .

Properties

IUPAC Name

2-(1-bromo-2,2,2-trifluoroethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFCECTXQCCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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